(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane
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Overview
Description
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that serves as a protected form of malondialdehyde, a reactive reagent with poor storage properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane typically involves the reaction of malondialdehyde with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative, which is then further reacted to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield malonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane involves its hydrolysis to malondialdehyde, which then participates in various biochemical pathways. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to cellular damage and oxidative stress . The compound’s effects are mediated through these interactions, making it a valuable tool in studying oxidative stress mechanisms .
Comparison with Similar Compounds
1,1,3,3-Tetramethoxypropane: A closely related compound with similar properties and applications.
1,1,2,2-Tetramethylcyclopropane: Another cyclopropane derivative with distinct chemical behavior.
Uniqueness: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is unique due to its ability to serve as a protected form of malondialdehyde, offering stability and ease of handling compared to free malondialdehyde . This makes it particularly useful in research settings where controlled release of malondialdehyde is required .
Properties
CAS No. |
90252-99-6 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,1,3,3-tetramethoxypropan-2-ylcyclopropane |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)8(7-5-6-7)10(13-3)14-4/h7-10H,5-6H2,1-4H3 |
InChI Key |
NDDRQRBMTOWELK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1CC1)C(OC)OC)OC |
Origin of Product |
United States |
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